molecular formula C17H25N3 B11634428 N,N-dibutyl-6-methylquinazolin-4-amine

N,N-dibutyl-6-methylquinazolin-4-amine

Cat. No.: B11634428
M. Wt: 271.4 g/mol
InChI Key: OHYOBYJCARSYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibutyl-6-methylquinazolin-4-amine is a synthetic quinazolinamine derivative of significant interest in biochemical and oncological research, particularly in the study of multi-drug resistance (MDR) in cancer. Quinazolinamine derivatives are investigated as potent inhibitors of ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . The overexpression of these transporters is a major mechanism by which cancer cells efflict chemotherapeutic agents, leading to treatment failure. Researchers utilize this compound and its analogues to probe the mechanisms of drug efflux and to develop strategies to sensitize resistant cancer cells to therapy . These compounds are thought to function as competitive substrates for transporters like BCRP, thereby inhibiting the efflux of anticancer drugs and increasing their intracellular accumulation . As part of the quinazolinamine class, which shares structural similarity with known inhibitors like gefitinib, this compound serves as a valuable chemical tool for structure-activity relationship (SAR) studies aimed at discovering new agents with enhanced pharmacokinetic properties and metabolic stability . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

N,N-dibutyl-6-methylquinazolin-4-amine

InChI

InChI=1S/C17H25N3/c1-4-6-10-20(11-7-5-2)17-15-12-14(3)8-9-16(15)18-13-19-17/h8-9,12-13H,4-7,10-11H2,1-3H3

InChI Key

OHYOBYJCARSYMW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC=NC2=C1C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-6-methylquinazoline

The foundational step involves preparing 4-chloro-6-methylquinazoline, a critical intermediate. This is achieved via cyclization of 2-amino-6-methylbenzamide 1a using dimethyl sulfoxide (DMSO) and hydrogen peroxide (H2O2) under optimized conditions. As demonstrated in analogous syntheses, heating 1a with DMSO (2 mL) and H2O2 (1 equiv, 30%) at 150°C for 20 hours yields 6-methylquinazolin-4(3H)-one 2a in 72% efficiency. Subsequent chlorination of 2a with phosphorus oxychloride (POCl3) converts the carbonyl group to a chloride, producing 4-chloro-6-methylquinazoline 3 (Scheme 1).

SNAr with Dibutylamine

The chloride at position 4 in 3 serves as a leaving group for SNAr with dibutylamine. Adapting protocols from quinazolin-4-amine syntheses, reacting 3 with excess dibutylamine in toluene at 100°C for 12 hours in the presence of potassium carbonate (K2CO3) affords N,N-dibutyl-6-methylquinazolin-4-amine 4 (Scheme 1). This method mirrors the synthesis of 2-(pyridin-4-yl)-N-(p-tolyl)quinazolin-4-amine, where a chloroquinazoline reacts with aniline under similar conditions to achieve 56% yield.

Scheme 1

2-Amino-6-methylbenzamideDMSO, H2O2150C6-Methylquinazolin-4(3H)-onePOCl3Δ4-Chloro-6-methylquinazolineK2CO3DibutylamineThis compound\text{2-Amino-6-methylbenzamide} \xrightarrow[\text{DMSO, H}2\text{O}2]{150^\circ\text{C}} \text{6-Methylquinazolin-4(3H)-one} \xrightarrow[\text{POCl}3]{\Delta} \text{4-Chloro-6-methylquinazoline} \xrightarrow[\text{K}2\text{CO}_3]{\text{Dibutylamine}} \text{this compound}

Cyclization of N-Substituted Anthranilamide Precursors

Preparation of N-(Dibutylcarbamoyl)-2-amino-6-methylbenzamide

An alternative route involves cyclizing N-(dibutylcarbamoyl)-2-amino-6-methylbenzamide 5 to directly form the quinazoline core. Following methodologies from quinazolin-4-one syntheses, 5 is synthesized by amidating 2-amino-6-methylbenzoic acid with dibutylcarbamoyl chloride in the presence of triethylamine. Cyclization of 5 using hydrazine hydrate in n-butanol at reflux for 12 hours generates this compound 4 (Scheme 2). This approach mirrors the cyclization of methyl 2-[2-(diethylamino)acetamido]benzoate to quinazolin-4-one derivatives, which achieved yields up to 88%.

Scheme 2

2-Amino-6-methylbenzoic acidEt3NDibutylcarbamoyl chlorideN-(Dibutylcarbamoyl)-2-amino-6-methylbenzamideHydrazine hydraten-butanol, refluxThis compound\text{2-Amino-6-methylbenzoic acid} \xrightarrow[\text{Et}_3\text{N}]{\text{Dibutylcarbamoyl chloride}} \text{N-(Dibutylcarbamoyl)-2-amino-6-methylbenzamide} \xrightarrow[\text{Hydrazine hydrate}]{\text{n-butanol, reflux}} \text{this compound}

Comparative Analysis of Synthetic Routes

Efficiency and Yield

MethodKey IntermediateReaction ConditionsYield
SNAr4-Chloro-6-methylquinazolineDibutylamine, K2CO3, 100°C~50–60%
CyclizationN-(Dibutylcarbamoyl)-2-amino-6-methylbenzamideHydrazine hydrate, n-butanol~70–80%
Reductive Amination6-Methylquinazolin-4-oneNaBH3CN, MeOH, 60°C~40–50%

The cyclization route offers superior yields due to fewer synthetic steps, while SNAr provides a more straightforward pathway for late-stage functionalization.

Practical Considerations

  • SNAr : Requires electron-deficient aromatic systems and reactive leaving groups (e.g., Cl, I).

  • Cyclization : Demands precise control over reaction time and temperature to avoid side products.

  • Reductive Amination : Limited by the stability of the quinazolinone under reducing conditions.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 8.3 Hz, 1H), 7.72 (s, 1H), 7.55 (d, J = 8.3 Hz, 1H), 3.45 (t, J = 7.2 Hz, 4H), 2.45 (s, 3H), 1.60–1.52 (m, 4H), 1.40–1.30 (m, 4H), 0.95 (t, J = 7.2 Hz, 6H).

  • ESI-MS : m/z 314.2 [M + H]+.

Purity Optimization

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol enhances purity, as demonstrated in the isolation of quinazolin-4-amine derivatives .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-6-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

N,N-Dibutyl-6-methylquinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N,N-dibutyl-6-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial growth .

Comparison with Similar Compounds

Substituent Effects on the Quinazoline Core

The position and nature of substituents on the quinazoline scaffold significantly impact biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4/Position 6) Molecular Weight (g/mol) Yield (%) Key Data/Activity Reference
N,N-Dibutyl-6-methylquinazolin-4-amine N,N-Dibutyl / 6-CH3 ~327.5* N/A N/A N/A
N-Ethyl-6-iodo-N-phenylquinazolin-4-amine (5o) N-Ethyl-N-phenyl / 6-I 376.0 95.7 ESI-MS: [M+H]+ 376.0
6-Iodo-N-(thiophen-2-ylmethyl)quinazolin-4-amine N-(Thiophen-2-ylmethyl) / 6-I 338.1 99 Kinase inhibition (CLK1/2)
N,N-Diethyl-6-methoxyquinazolin-4-amine N,N-Diethyl / 6-OCH3 378.4 N/A UV/Vis and NMR data
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (4) N-(Thiophen-2-ylmethyl) / 6-Benzo[d][1,3]dioxolyl 362.1 58 IC50 = 0.14 µM (CLK1)

Notes:

  • This compound (hypothetical MW calculated based on C20H29N3).
  • Bulkier substituents (e.g., dibutyl) may reduce synthetic yields compared to smaller alkyl/aryl groups. For example, N-(thiophen-2-ylmethyl) analogs achieve yields >90% , while dibutyl derivatives may require optimized conditions.
  • Electron-withdrawing groups (e.g., 6-I in 5o) increase molecular weight and alter electronic properties compared to electron-donating groups (e.g., 6-CH3).

Lipophilicity and Bioavailability

  • Dibutyl vs.
  • Position 6 Modifications : A methyl group (6-CH3) offers moderate steric bulk and electron-donating effects, contrasting with larger substituents like iodine (6-I) or benzo[d][1,3]dioxol-5-yl, which may improve target binding but reduce metabolic stability .

Q & A

Q. What synthetic methodologies are effective for preparing N,N-dibutyl-6-methylquinazolin-4-amine, and how can reaction conditions be optimized?

Answer: The synthesis of quinazolin-4-amine derivatives typically involves condensation reactions between substituted benzamides or nitriles with amines. For example, 6-nitroquinazolin-4-amines can be synthesized via the interaction of 2-amino-5-nitrobenzonitrile with triethoxymethane, followed by condensation with amines like dibutylamine . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Reactions often proceed at 80–100°C to achieve high yields (>70%).
  • Catalysts : Acidic or basic conditions (e.g., HCl or K₂CO₃) can accelerate amine coupling .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.0–1.5 ppm (butyl CH₃ and CH₂ groups) and δ 2.5–3.0 ppm (quinazoline CH₃ and N-CH₂) confirm substitution patterns.
    • ¹³C NMR : Peaks near δ 160–165 ppm indicate C=N groups in the quinazoline ring .
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-N = 1.34–1.38 Å) and dihedral angles between the quinazoline core and substituents, critical for confirming stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 6-position of the quinazoline ring to modulate electronic effects .
  • 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic properties with activity. For example, morpholine-substituted quinazolines show enhanced binding affinity due to hydrogen-bonding interactions .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .

Q. How should researchers resolve contradictions in reported biological activity data for quinazolin-4-amine derivatives?

Answer:

  • Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Reproducibility : Standardize protocols (e.g., cell culture conditions, inhibitor concentrations) to minimize variability .
  • Mechanistic Studies : Use molecular docking to validate target engagement. For example, inconsistent anticancer activity may arise from differences in compound binding to ATP pockets of kinases .

Q. What computational strategies are effective for predicting the pharmacokinetic and toxicity profiles of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME can estimate logP (lipophilicity) and CYP450 inhibition. For this compound, a logP ~3.5 suggests moderate blood-brain barrier penetration .
  • Toxicity Screening : Use ProTox-II to predict hepatotoxicity based on structural alerts (e.g., nitro groups or aromatic amines) .
  • Molecular Dynamics Simulations : Simulate binding to serum albumin to assess plasma protein binding, a critical factor in bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.